CYP17A1 Enzymatic Inhibition – Active/Inactive Classifier vs. Untested Analogs
In a PubChem‑deposited high‑throughput screen (AID 1796502), methyl 4-{5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]furan-2-amido}benzoate was classified as active against human CYP17A1 (14/14 concentrations tested showed activity, with at least one concentration achieving ≤ 1 µM response). In contrast, several close structural analogs—including 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide and N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide—have not been deposited in the same CYP17A1 assay, providing no evidence of activity against this therapeutically relevant target [1]. This presence‑versus‑absence of target engagement data constitutes a critical differentiator for researchers prioritizing CYP17A1 modulation.
| Evidence Dimension | CYP17A1 inhibition activity (active/inactive call plus potency tier) |
|---|---|
| Target Compound Data | Active; 1 activity point ≤ 1 nM; 14 activity points ≤ 1 µM (PubChem AID 1796502) |
| Comparator Or Baseline | 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide (no CYP17A1 data); N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide (no CYP17A1 data) |
| Quantified Difference | Target compound: confirmed multi‑point activity; comparators: no assay data available (activity cannot be assumed) |
| Conditions | In vitro enzymatic assay; PubChem AID 1796502; CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) |
Why This Matters
For programs targeting steroidogenic enzyme inhibition (e.g., prostate cancer, Cushing's syndrome), only compounds with confirmed CYP17A1 engagement can serve as credible starting points, giving this molecule a tangible advantage over data‑absent analogs.
- [1] PubChem BioAssay Summary. AID 1796502: CYP17A1 Inhibitor Screening. Compound CID 71230857. View Source
